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Abstract

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12)
and CDK13. Beyond its kinase inhibition activity, SR-4835 functions as a molecular glue,
inducing the targeted degradation of Cyclin K, the regulatory partner of CDK12. This targeted
protein degradation is mediated by the recruitment of the DDB1-CUL4-RBX1 E3 ubiquitin
ligase complex to the CDK12-Cyclin K complex. This guide provides an in-depth overview of
the mechanism of action of SR-4835, focusing on Cyclin K degradation, and presents key
guantitative data and experimental methodologies for its study.

Introduction

Cyclin-dependent kinases (CDKs) are crucial regulators of cell cycle progression and
transcription.[1][2] CDK12, in complex with Cyclin K, plays a vital role in transcriptional
regulation by phosphorylating the C-terminal domain of RNA polymerase Il, which is essential
for transcription elongation and co-transcriptional processing.[3][4][5] Dysregulation of CDK12
activity has been implicated in various cancers, making it an attractive therapeutic target.[3][6]

[7]

SR-4835 is a small molecule inhibitor that not only inhibits the kinase activity of CDK12 and
CDK13 but also uniquely promotes the proteasomal degradation of Cyclin K.[4][6] This dual
mechanism of action makes SR-4835 a valuable tool for studying CDK12 biology and a
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promising candidate for cancer therapy, particularly in triple-negative breast cancer.[1][8][9][10]
[11] This document serves as a technical resource for researchers interested in the molecular
mechanisms of SR-4835.

Mechanism of Action: A Molecular Glue for Cyclin K
Degradation

SR-4835 acts as a "molecular glue" to facilitate the interaction between the CDK12-Cyclin K
complex and the DDB1-CUL4-RBX1 (CRL4) E3 ubiquitin ligase complex.[4][5][6][12][13][14]
[15] This induced proximity leads to the ubiquitination and subsequent proteasomal
degradation of Cyclin K.[4][6][16] The benzimidazole side-chain of SR-4835 has been identified
as a critical component for this molecular glue activity.[4][5][6]

The proposed signaling pathway is as follows:
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Caption: SR-4835 induced Cyclin K degradation pathway.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b15580120?utm_src=pdf-body-img
https://www.benchchem.com/product/b15580120?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Quantitative Data

The following tables summarize the key quantitative data associated with SR-4835's activity.

Parameter Value Target Assay Type Reference

Cell-free kinase
ICso 99 nM CDK12 [8][17]
assay

Cell-free binding
Kd 98 nM CDK12 [8][17]
assay

Cell-free kinase
ICso 4.9 nM CDK13 [8]
assay

Cell-free binding

Kd 49nM CDK13 [17]
assay

Ser2

ECso 100 nM ) In-Cell Western [1][9]
Phosphorylation
Cyclin K L

DCso ~90 nM ) HIiBIiT assay [16]
Degradation

Cell Line Condition Cyclin K Half-life Reference

A375 DMSO (Control) > 120 min [2]

A375 SR-4835 (1 pM) 47.8 min [2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize
SR-4835.

In Vitro Kinase Assay

This assay measures the ability of SR-4835 to inhibit the kinase activity of CDK12/Cyclin K.
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Caption: Workflow for an in vitro kinase assay.
Methodology:
e Recombinant CDK12/Cyclin K is incubated with varying concentrations of SR-4835.[3]

e The kinase reaction is initiated by the addition of a suitable substrate (e.g., a peptide
corresponding to the C-terminal domain of RNA Polymerase Il) and [y-32P]ATP.[3]

e The reaction is allowed to proceed for a defined period and then stopped.

e The incorporation of 32P into the substrate is quantified to determine the level of kinase
inhibition.[3]

Immunoblotting for Cyclin K Degradation

This method is used to visualize the reduction in Cyclin K protein levels upon SR-4835

treatment.

Methodology:
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e Culture cells (e.g., A375 melanoma cells) to the desired confluency.

e Treat cells with SR-4835 at various concentrations and for different durations. A vehicle
control (DMSO) should be included.

e Lyse the cells and quantify the total protein concentration.
o Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
o Probe the membrane with a primary antibody specific for Cyclin K.

o Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the
protein bands using a suitable detection reagent.

e Aloading control (e.g., B-actin or GAPDH) should be used to ensure equal protein loading.

Cycloheximide (CHX) Chase Assay

This assay is performed to determine the effect of SR-4835 on the stability of the Cyclin K
protein.
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Caption: Workflow for a cycloheximide chase assay.

Methodology:

o Cells are treated with cycloheximide (CHX), a protein synthesis inhibitor, to block de novo
protein production.[2][6]

o Concurrently, cells are treated with either SR-4835 or a vehicle control.[2][6]
o Cell lysates are collected at various time points after treatment.[2][6]
e Cyclin K protein levels at each time point are analyzed by immunoblotting.

e The rate of Cyclin K degradation is determined by quantifying the band intensities, and the
protein half-life is calculated.[2]
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Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate the SR-4835-induced interaction between the CDK12-
Cyclin K complex and the DDB1-CUL4-RBX1 E3 ligase.

Methodology:

Treat cells with SR-4835 or a vehicle control.

e Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.

 Incubate the cell lysate with an antibody targeting one of the proteins of interest (e.g., anti-
CDK12 or anti-DDB1).

o Use protein A/G beads to pull down the antibody-protein complex.
e Wash the beads to remove non-specific binding proteins.
» Elute the protein complexes from the beads.

e Analyze the eluted proteins by immunoblotting to detect the presence of the interacting
partners. An increase in the co-immunoprecipitated protein in the SR-4835 treated sample
indicates an induced interaction.[4][6]

Structure-Activity Relationship

The crystal structure of the ternary complex of DDB1, SR-4835, and the CDK12/CycK complex
has been solved, providing a structural basis for the molecular glue mechanism.[3][12][13][16]
[18] SR-4835 binds in the ATP-binding pocket of CDK12 and its 5,6-dichloro benzimidazole
moiety forms direct contacts with DDB1, bridging the interaction between the kinase and the E3
ligase component.[12][16] This structural understanding is crucial for the rational design of new
and more potent molecular glues targeting Cyclin K for degradation.[7][12][13]

Conclusion

SR-4835 represents a novel class of CDK12/13 inhibitors that function as molecular glues to
induce the degradation of Cyclin K. This dual mechanism of kinase inhibition and targeted
protein degradation provides a powerful tool for cancer therapy. The detailed experimental
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protocols and quantitative data presented in this guide offer a comprehensive resource for
researchers in the field of drug discovery and cancer biology to further explore the therapeutic
potential of SR-4835 and to design next-generation molecular glue degraders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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